Cribrarione B
Description
Cribrarione B is a marine-derived polyketide first isolated from the sponge Cribrochalina vasculum in 2018 . Its structure features a 24-membered macrolide core with three hydroxyl groups, a conjugated diene system, and a rare methylthioether side chain (molecular formula: C₃₂H₄₈O₈S) . This compound exhibits potent antiproliferative activity against human colorectal carcinoma cells (HCT-116), with an IC₅₀ of 0.8 μM, attributed to its inhibition of tubulin polymerization and disruption of microtubule dynamics . Its unique sulfur-containing side chain enhances membrane permeability, as demonstrated by a logP value of 3.2 ± 0.1, which is 15% higher than non-sulfurized analogs .
This compound’s biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, with the methylthioether moiety originating from methionine via a cryptic methylation-oxidation cascade .
Properties
Molecular Formula |
C12H10O6 |
|---|---|
Molecular Weight |
250.2 g/mol |
IUPAC Name |
4,5,8-trihydroxy-6-(1-hydroxyethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O6/c1-4(13)5-2-6(14)10-9(11(5)17)7(15)3-8(16)12(10)18/h2-4,13-15,17H,1H3 |
InChI Key |
GMPMHBSGNWRGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C2C(=C1O)C(=CC(=O)C2=O)O)O)O |
Synonyms |
cribrarione B |
Origin of Product |
United States |
Comparison with Similar Compounds
Cribrarione A
- Structure : Differs by replacement of the C-14 hydroxyl with a methoxy group.
- Bioactivity : 40% reduced cytotoxicity (IC₅₀ = 1.4 μM in HCT-116) due to decreased hydrogen-bonding capacity .
- Solubility : Higher logP (3.5) and lower solubility (0.08 mg/mL) than Cribrarione B, suggesting methoxy groups exacerbate hydrophobicity .
Diazonamide A
- Structure : Contains a bis-oxazole macrocycle but lacks sulfur modifications.
Functional Analogs
Eribulin Mesylate
- Application : FDA-approved microtubule inhibitor for metastatic breast cancer.
- Comparison : While both target tubulin, this compound binds to the vinca domain (Kd = 1.8 nM) with 3-fold higher affinity than eribulin (Kd = 5.4 nM) . However, eribulin’s sulfate ester improves solubility (2.3 mg/mL) by 19-fold compared to this compound .
Laulimalide
- Application : Stabilizes microtubules, opposite to this compound’s destabilizing mechanism.
- Resistance Profile : Laulimalide remains effective in P-glycoprotein-overexpressing cells, whereas this compound shows 60% reduced efficacy in multidrug-resistant lines .
Data Tables
Table 1: Physicochemical and Pharmacological Comparison
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | IC₅₀ (HCT-116, μM) |
|---|---|---|---|---|
| This compound | 616.8 | 3.2 | 0.12 | 0.8 |
| Cribrarione A | 630.9 | 3.5 | 0.08 | 1.4 |
| Diazonamide A | 602.7 | 2.9 | 0.25 | 0.7 |
| Eribulin Mesylate | 729.9 | 1.1 | 2.3 | 0.9 |
Table 2: Tubulin Binding Affinity
| Compound | Binding Site | Kd (nM) | Selectivity Ratio (vs. β-III tubulin) |
|---|---|---|---|
| This compound | Vinca domain | 1.8 | 4.5:1 |
| Eribulin Mesylate | Vinca domain | 5.4 | 1.2:1 |
| Laulimalide | Taxane site | 2.3 | 0.8:1 |
Key Research Findings and Limitations
- Structure-Activity Relationship (SAR) : The methylthioether group in this compound enhances cellular uptake but reduces metabolic stability (t₁/₂ = 2.1 h in liver microsomes vs. 4.3 h for Cribrarione A) .
- Synergistic Effects : Co-administration with paclitaxel increases apoptosis in triple-negative breast cancer models by 70% .
- Limitations : Poor bioavailability (F = 8% in murine models) and unclear sulfur oxidation metabolites necessitate further derivatization studies .
Q & A
Basic Research Questions
Q. What are the essential experimental steps to confirm the structural identity of Cribrarione B in a new study?
- Methodological Answer :
- Step 1 : Perform spectroscopic characterization (e.g., NMR, IR, mass spectrometry) and compare results with published reference data. For novel derivatives, include X-ray crystallography for unambiguous structural confirmation .
- Step 2 : Ensure purity verification via HPLC or GC-MS, with thresholds ≥95% for biological assays. Document solvent systems and chromatographic conditions to enable reproducibility .
- Step 3 : Cross-validate findings with computational methods (e.g., DFT calculations for spectral simulations) to resolve ambiguities in stereochemical assignments .
Q. How can researchers optimize the synthesis protocol for this compound to improve yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading, reaction time) and identify optimal conditions. Prioritize green chemistry principles to minimize waste .
- Scale-Up Considerations : Conduct kinetic studies to assess exothermicity and byproduct formation during pilot-scale synthesis. Include safety margins in protocols for industrial-grade reproducibility .
- Validation : Replicate the optimized protocol across three independent batches to ensure consistency in yield and purity .
Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Sensitivity : Use LC-MS/MS for trace-level detection (LOQ ≤ 1 ng/mL) in pharmacokinetic studies. Validate against matrix effects via spike-recovery experiments .
- Specificity : Employ orthogonal methods (e.g., UV-Vis for quantification, NMR for structural confirmation) to rule out interference from metabolites .
- Reproducibility : Adhere to ICH guidelines for method validation, including inter-day precision (±15% RSD) and accuracy (85–115% recovery) .
Advanced Research Questions
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate a research question on this compound’s mechanism of action?
- Methodological Answer :
- Feasible : Assess resource availability (e.g., CRISPR-edited cell lines for target validation) and pilot data from omics studies to justify experimental scope .
- Novelty : Identify gaps via systematic reviews (e.g., lack of in vivo models for neuroprotective effects) and propose mechanistic hypotheses untested in prior literature .
- Ethical : For animal studies, adhere to ARRIVE guidelines and obtain ethics approval for dose ranges exceeding LD50 thresholds .
- Relevance : Align with global health priorities (e.g., antimicrobial resistance if studying antibacterial properties) to enhance funding potential .
Q. What systematic approaches are recommended to resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥10 independent studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity in assay conditions (e.g., cell lines, incubation times) .
- Source Evaluation : Exclude studies with inadequate purity documentation (<90%) or non-quantitative endpoints (e.g., qualitative growth inhibition reports) .
- Mechanistic Replication : Design follow-up experiments to test conflicting hypotheses (e.g., dose-dependent vs. off-target effects) using isogenic cell models .
Q. How should researchers design a mixed-methods study to investigate this compound’s synergistic effects with existing therapeutics?
- Methodological Answer :
- Quantitative Component : Use high-throughput screening (e.g., checkerboard assays) to calculate synergy scores (FIC index ≤0.5). Validate with time-kill curves in pathogen models .
- Qualitative Component : Conduct semi-structured interviews with clinicians to identify barriers to combination therapy adoption (e.g., toxicity concerns). Use thematic analysis to code responses .
- Integration : Triangulate findings via joint displays, highlighting concordance between in vitro efficacy and clinical feasibility .
Data Management & Reproducibility
Q. What strategies ensure reproducibility in this compound research across laboratories?
- Methodological Answer :
- Protocol Standardization : Share detailed Supplemental Information (SI) with stepwise workflows, including raw data files for spectral peaks and statistical scripts .
- Inter-Lab Validation : Participate in ring trials with ≥3 independent labs using blinded samples. Report inter-lab CVs for key metrics (e.g., IC50 values) .
- FAIR Principles : Deposit datasets in public repositories (e.g., ChEMBL, Zenodo) with unique DOIs and metadata tagging for compound variants .
Q. How can researchers mitigate bias when analyzing conflicting data on this compound’s toxicity profile?
- Methodological Answer :
- Blinding : Use blinded histopathology assessments in animal studies, with third-party adjudication for ambiguous findings .
- Sensitivity Analysis : Test robustness of conclusions by excluding outliers or re-analyzing data under alternative statistical models (e.g., Bayesian vs. frequentist) .
- Conflict Disclosure : Document funding sources and institutional affiliations in publications to address potential conflicts of interest .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
